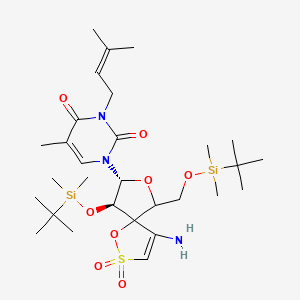
(1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)-3-N-(3-methyl-2-butenyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3DiMeAllyl-2’,5’diSilylSpiroT is a complex organic compound with the molecular formula C29H51N3O8SSi2 and a molecular weight of 657.97 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both silyl and allyl groups. It has a boiling point of 653.6°C at 760 mmHg and a density of 1.19 g/cm³ .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3DiMeAllyl-2’,5’diSilylSpiroT involves multiple steps, typically starting with the preparation of the core spirocyclic structure. This is followed by the introduction of silyl and allyl groups through various organic reactions. Common reagents used in these steps include silylating agents and allyl halides. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 3DiMeAllyl-2’,5’diSilylSpiroT may involve large-scale batch reactions in reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product .
化学反応の分析
Types of Reactions
3DiMeAllyl-2’,5’diSilylSpiroT undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the allyl and silyl groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions include acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents and low temperatures.
Substitution: Nucleophiles such as halides or amines; conditions include polar aprotic solvents and moderate temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions typically result in the replacement of silyl or allyl groups with other functional groups .
科学的研究の応用
3DiMeAllyl-2’,5’diSilylSpiroT has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 3DiMeAllyl-2’,5’diSilylSpiroT involves its interaction with specific molecular targets. The silyl and allyl groups play a crucial role in its reactivity, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure but differ in their functional groups and reactivity.
Spirocyclic Oxindoles: These compounds also feature a spirocyclic core but have different substituents, leading to distinct chemical and biological properties .
Uniqueness
3DiMeAllyl-2’,5’diSilylSpiroT is unique due to its combination of silyl and allyl groups within a spirocyclic framework. This structural arrangement imparts specific reactivity and stability, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C29H51N3O8SSi2 |
|---|---|
分子量 |
658.0 g/mol |
IUPAC名 |
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methyl-3-(3-methylbut-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H51N3O8SSi2/c1-19(2)14-15-31-24(33)20(3)16-32(26(31)34)25-23(39-43(12,13)28(7,8)9)29(21(30)18-41(35,36)40-29)22(38-25)17-37-42(10,11)27(4,5)6/h14,16,18,22-23,25H,15,17,30H2,1-13H3/t22?,23-,25+,29?/m0/s1 |
InChIキー |
CLRYOESCHWZLHF-AXYLZTRMSA-N |
異性体SMILES |
CC1=CN(C(=O)N(C1=O)CC=C(C)C)[C@H]2[C@@H](C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC1=CN(C(=O)N(C1=O)CC=C(C)C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


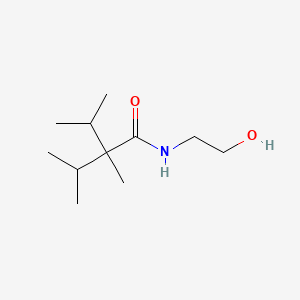


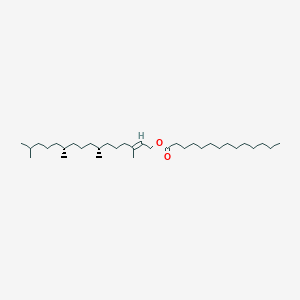
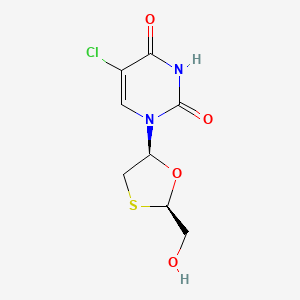

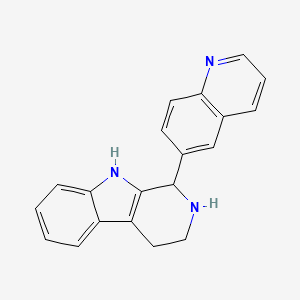
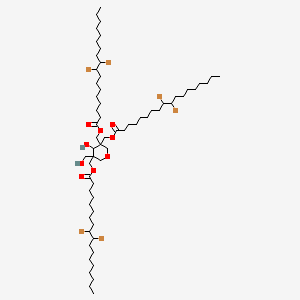
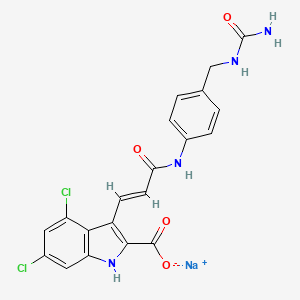
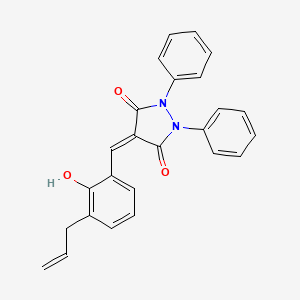
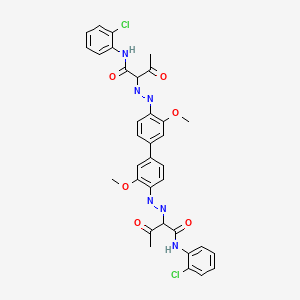
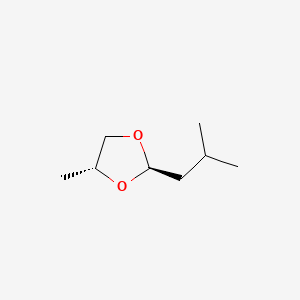
![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)

